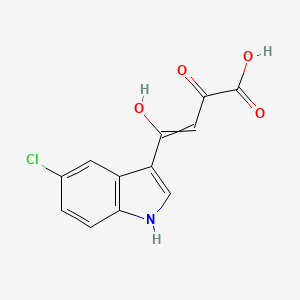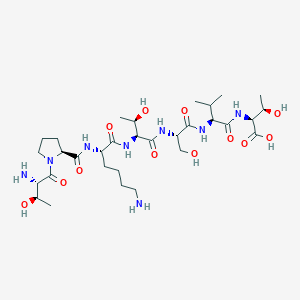
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is a peptide compound composed of several amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Threonine is an essential amino acid that is vital for protein synthesis and various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage of the peptide: from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity .
化学反应分析
Types of Reactions
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield keto acids, while reduction can regenerate the original hydroxyl groups .
科学研究应用
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of enzymes, biocatalysts, and other biotechnological products.
作用机制
The mechanism of action of L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, threonine residues can undergo phosphorylation, affecting signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Valine: A branched-chain amino acid involved in protein synthesis.
L-Lysine: An essential amino acid important for protein structure and function.
Uniqueness
L-Threonine, L-threonyl-L-prolyl-L-lysyl-L-threonyl-L-seryl-L-valyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to participate in various biochemical reactions and its role in multiple biological processes make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
404334-08-3 |
|---|---|
分子式 |
C31H56N8O12 |
分子量 |
732.8 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C31H56N8O12/c1-14(2)22(28(47)38-24(17(5)43)31(50)51)36-26(45)19(13-40)35-29(48)23(16(4)42)37-25(44)18(9-6-7-11-32)34-27(46)20-10-8-12-39(20)30(49)21(33)15(3)41/h14-24,40-43H,6-13,32-33H2,1-5H3,(H,34,46)(H,35,48)(H,36,45)(H,37,44)(H,38,47)(H,50,51)/t15-,16-,17-,18+,19+,20+,21+,22+,23+,24+/m1/s1 |
InChI 键 |
HMKZVSNIYVHPIU-WVMBEXDESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
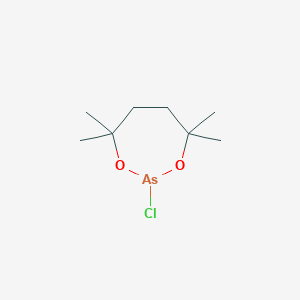
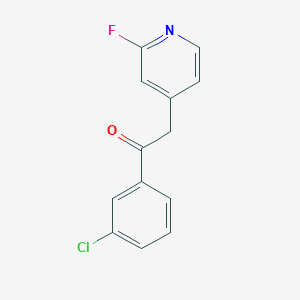
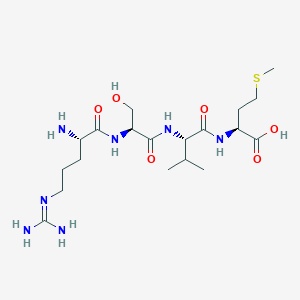
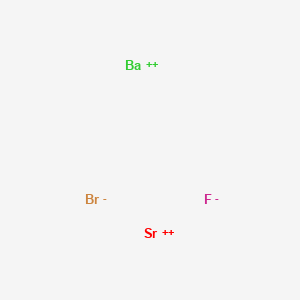
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
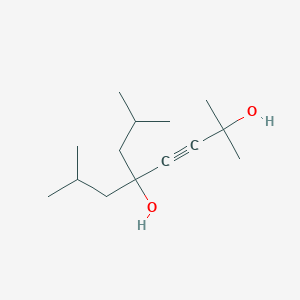
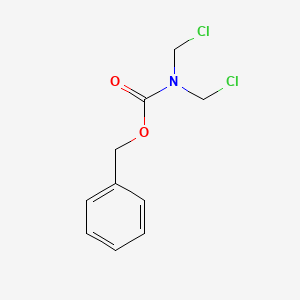
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
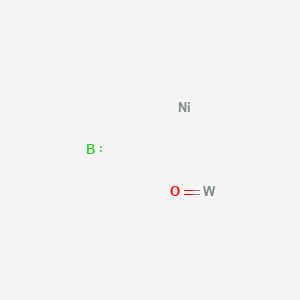
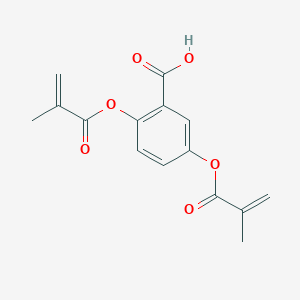

![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
